2-(4-Carboxypiperidin-1-yl)nicotinic acid is an organic compound characterized by the molecular formula CHNO and a molecular weight of 250.25 g/mol. This compound features a piperidine ring substituted with a carboxyl group and is linked to a nicotinic acid moiety. Its unique structure allows it to function as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules .
2-(4-Carboxypiperidin-1-yl)nicotinic acid falls under the category of carboxylic acids and amines due to its functional groups. It is primarily classified as a heterocyclic compound due to the presence of nitrogen in its piperidine ring, which contributes to its biological activity and potential therapeutic applications .
The synthesis of 2-(4-Carboxypiperidin-1-yl)nicotinic acid typically involves the reaction between nicotinic acid and 4-carboxypiperidine. A common synthetic route employs coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of an amide bond between the carboxyl group of nicotinic acid and the amine group of 4-carboxypiperidine. This method is favored for its efficiency in producing high yields of the desired product.
In an industrial context, large-scale synthesis may utilize automated reactors under optimized conditions to enhance yield and purity. The process often includes purification techniques such as recrystallization or chromatography, which are essential for isolating the target compound from by-products .
2-(4-Carboxypiperidin-1-yl)nicotinic acid can engage in various chemical reactions, including:
These reactions are significant for modifying the compound's properties or enhancing its biological activity, making it a valuable intermediate in synthetic chemistry.
The mechanism of action for 2-(4-Carboxypiperidin-1-yl)nicotinic acid typically involves interactions with specific molecular targets, such as enzymes or receptors. Upon binding to these targets, the compound may modulate their activity, leading to various biological effects. The precise pathways depend on the context of use, including potential therapeutic applications in drug development .
The physical properties of 2-(4-Carboxypiperidin-1-yl)nicotinic acid include:
Key chemical properties include:
Relevant data on these properties aids researchers in understanding how this compound behaves under various conditions, which is crucial for its application in scientific research .
2-(4-Carboxypiperidin-1-yl)nicotinic acid has diverse applications across several scientific fields:
Nicotinic acid (pyridine-3-carboxylic acid) serves as a privileged scaffold in medicinal chemistry due to its dual roles as a hydrogen-bond acceptor (via the nitrogen atom) and donor/acceptor (via the carboxylic acid group). This bifunctionality enables precise interactions with biological targets, including enzymes, receptors, and transporters [3] [6]. The pyridine ring facilitates π-π stacking and cation-π interactions, while the carboxylic acid allows salt bridge formation or coordination with metal ions in active sites [3] [5]. These properties underpin the broad therapeutic applications of nicotinic acid derivatives, spanning lipid regulation, antimicrobial activity, and central nervous system targeting [3] [9].
Analysis of FDA-approved drugs (2013–2023) reveals that di-substituted pyridines dominate therapeutic agents (45%), with position 2 being the most frequent modification site (68% of drugs), followed by positions 5 (32%) and 3 (28%) [3]. This trend highlights the strategic importance of substitutions for optimizing target engagement. For example:
Table 1: Therapeutic Nicotinic Acid Derivatives and Their Targets
Compound | Substitution Pattern | Biological Target | Therapeutic Use |
---|---|---|---|
Regorafenib | 2,4-di-substituted | Kinases (VEGFR, PDGFR) | Colorectal cancer |
Isoniazid | 4-carboxamide | Enoyl-ACP reductase (InhA) | Tuberculosis |
Avatrombopag | 3-carboxylate | Thrombopoietin receptor | Thrombocytopenia |
Elexacaftor | 3-carboxylate | CFTR channel | Cystic fibrosis |
Recent patents (2013–2023) disclose advanced derivatives like 2-benzylsulfanyl-nicotinic acid oxadiazoles and N-acylhydrazones, which exhibit nanomolar potency against Gram-positive pathogens by inhibiting succinate dehydrogenase or cell wall synthesis [3] [9]. This evolution underscores nicotinic acid’s versatility as a template for addressing antibiotic resistance and undruggable targets.
Piperidine-carboxylate integration into nicotinic acid frameworks addresses three key challenges in drug development: bioavailability, target specificity, and metabolic stability. The piperidine ring’s saturated structure enhances conformational flexibility, enabling adaptation to deep binding pockets, while the carboxylate group introduces pH-dependent solubility or metal-chelating capabilities [5] [9]. This hybrid architecture is particularly valuable for central nervous system (CNS) agents and antimicrobials, where precise physicochemical properties are critical [5] [9].
In GABAA receptor agonists, replacing classic isonipecotic acid scaffolds with 6-aminonicotinic acid-piperidine hybrids improved blood-brain barrier penetration. These compounds achieved sub-micromolar EC50 values (e.g., compound 9a: EC50 = 0.7 µM at α1β2γ2 receptors) by optimizing the distance between protonatable nitrogen and hydrogen-bond acceptors to mimic GABA’s pharmacophore [5]. Similarly, piperidine-linked dithiophosphoric acid salts of nicotinic acid demonstrated enhanced antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 5–10 µg/mL. The piperidine moiety facilitated membrane penetration, while the carboxylate enabled electrostatic interactions with bacterial efflux pumps [9].
Table 2: Impact of Piperidine-Carboxylate Modifications on Bioactivity
Hybrid Structure | Pharmacological Activity | Mechanistic Advantage | Reference |
---|---|---|---|
6-Aminonicotinic-piperidine | GABAA agonism (EC50 0.7 µM) | Optimal nitrogen-carboxylate distance for receptor docking | [5] |
Nicotinic-O,O-menthyl DTPA | Antibacterial vs MRSA (MIC 5 µg/mL) | Disruption of membrane integrity via lipophilic interactions | [9] |
Nicotinamide-isopinocampheol | Antifungal (IC50 15.8 µM) | Enhanced cellular uptake via terpene domains | [9] |
The steric and electronic balance afforded by piperidine-carboxylate groups also mitigates rapid hepatic metabolism. For instance, incorporation of (1S,2S,3S,5R)-(+)-isopinocampheol-derived dithiophosphates reduced CYP450-mediated oxidation of nicotinic acid derivatives by 60% in microsomal assays [9]. This synergy between nicotinic acid’s directionality and piperidine’s versatility provides a robust platform for next-generation enzyme inhibitors and receptor modulators.
Nicotinic acid’s legacy in metabolic disease began in 1955 when Rudolf Altschul demonstrated its cholesterol-lowering effects at gram doses, revolutionizing dyslipidemia management [2] [4]. Early research revealed dual mechanisms: inhibition of hormone-sensitive lipase in adipose tissue reduced free fatty acid (FFA) flux to the liver, suppressing very-low-density lipoprotein (VLDL) assembly, while upregulation of ABCA1 transporters enhanced reverse cholesterol transport via high-density lipoprotein (HDL) maturation [2] [4]. These insights positioned nicotinic acid as the first broad-spectrum lipid drug, lowering LDL and triglycerides while raising HDL—effects unmatched by statins alone [2] [8].
The quest for improved derivatives led to sustained-release formulations (e.g., Niaspan®) and receptor-targeted analogues. Key milestones include:
Table 3: Evolution of Nicotinic Acid-Based Lipid Therapies
Era | Development | Clinical Impact | Reference |
---|---|---|---|
1955 | Altschul’s cholesterol-lowering discovery | Foundation of niacin as lipid drug | [2] |
1980s | VLDL/LDL reduction mechanism confirmed | Established role in atherosclerosis | [4] |
2000s | Statin-niacin combination trials | 60% reduction in coronary events in some cohorts | [2] [8] |
2024 | 2PY/4PY metabolite-CVD risk link | Mechanistic insight into adverse CV effects | [8] |
However, outcomes from the AIM-HIGH (2011) and HPS2-THRIVE (2014) trials revealed no incremental cardiovascular benefit when adding niacin to statins, dampening enthusiasm [8]. Recent metabolomics studies identified 2PY and 4PY—terminal metabolites of nicotinic acid—as promoters of vascular inflammation via VCAM-1 overexpression, explaining adverse cardiovascular outcomes [8]. This has refocused research on receptor-specific analogues and metabolically stable derivatives like 2-(4-carboxypiperidin-1-yl)nicotinic acid, which aim to retain beneficial lipid effects while minimizing metabolite-related risks. Such compounds represent a convergence of historical insights and modern drug design [2] [4] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: